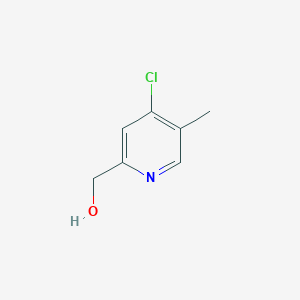

(4-Chloro-5-methylpyridin-2-yl)methanol

Description

Significance of Pyridine-Based Chemical Scaffolds in Synthetic Endeavors

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that feature prominently in a vast number of biologically active compounds and functional materials. The pyridine ring is a key structural motif in many pharmaceuticals, agrochemicals, and catalysts. Its presence can significantly influence the pharmacological and physicochemical properties of a molecule. The ability to introduce a wide variety of substituents onto the pyridine core allows chemists to fine-tune the properties of the final compounds, making pyridine-based scaffolds highly sought after in drug discovery and materials science.

Overview of the Research Landscape for (4-Chloro-5-methylpyridin-2-yl)methanol

While dedicated research articles focusing solely on this compound are not abundant, its presence is noted in the context of broader synthetic studies and as a commercially available building block. Its structural isomers and related compounds have been mentioned in patents for the synthesis of agrochemicals, highlighting the potential utility of this substitution pattern on the pyridine ring. The commercial availability of this compound from various suppliers indicates its use in both academic and industrial research settings as a starting material for the synthesis of more complex target molecules.

Below is a data table outlining some of the basic physicochemical properties of this compound, compiled from chemical supplier information.

| Property | Value |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| CAS Number | 882679-13-2 |

| Appearance | Off-white to light yellow crystalline powder |

| Purity | Typically ≥95% |

Note: The data in this table is based on information from various chemical suppliers and may vary slightly between different sources.

Position of this compound as a Key Synthetic Intermediate

The strategic placement of reactive functional groups on this compound positions it as a valuable intermediate in multi-step synthetic sequences. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. The chloro substituent offers a site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of carbon and nitrogen-based functionalities.

The synthesis of related compounds, such as 2-chloro-5-methylpyridine (B98176), is well-documented in patent literature, often starting from precursors like 3-methylpyridine. These synthetic routes typically involve oxidation to the N-oxide, followed by chlorination. The introduction of the hydroxymethyl group to form this compound would likely involve subsequent functional group manipulations. For instance, a related compound, (4-chlorophenyl)-2-pyridyl methanol (B129727), has been synthesized by the reduction of the corresponding ketone with sodium borohydride. google.com

The utility of chloro-substituted pyridines as intermediates is exemplified in the synthesis of various commercial products. For example, 2-chloro-5-methylpyridine is a key intermediate in the production of certain herbicides. sci-hub.se This underscores the industrial relevance of this class of compounds and, by extension, the potential of this compound as a building block for novel active ingredients.

Properties

IUPAC Name |

(4-chloro-5-methylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHYUVNARGSEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729348 | |

| Record name | (4-Chloro-5-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-13-2 | |

| Record name | (4-Chloro-5-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Methylpyridin 2 Yl Methanol and Its Precursors

Strategies for Constructing the Pyridine (B92270) Core

A fundamental approach to synthesizing the substituted pyridine framework of (4-Chloro-5-methylpyridin-2-yl)methanol involves building the heterocyclic ring from acyclic precursors. One notable strategy is the synthesis of a dihydropyridone intermediate, which can then be converted to the desired pyridine.

A common precursor synthesized through this strategy is 5-methyl-3,4-dihydro-2(1H)-pyridone. This compound is prepared by the condensation of propionaldehyde (B47417) with an acrylic ester, which forms a 4-formylpentanoate ester. Subsequent amination of this ester with a nitrogen source, such as an ammonium (B1175870) compound, leads to cyclization, yielding the 5-methyl-3,4-dihydro-2(1H)-pyridone ring system google.commdpi.com. This dihydropyridone serves as a versatile building block for further functionalization to achieve the target pyridine structure. The reaction is a variation of multicomponent reactions often used for the synthesis of dihydropyridones, which are known for their efficiency in creating complex heterocyclic structures in a single step.

Functional Group Interconversions Leading to the Chloromethylpyridine Moiety

Once the pyridine or a precursor ring is formed, a series of functional group interconversions (FGIs) are necessary to install the chloro and methyl groups at the correct positions. There are several routes to obtain the key intermediate, 2-chloro-5-methylpyridine (B98176).

One prominent pathway begins with the 5-methyl-3,4-dihydro-2(1H)-pyridone synthesized in the previous step. This intermediate undergoes a three-step sequence:

Halogenation: The dihydropyridone is treated with a halogenating agent, such as chlorine or sulfuryl chloride, which adds across the double bond of the ring google.com.

Dehydrohalogenation: The resulting dihalo compound is heated, often at temperatures between 100 to 170°C, to eliminate hydrogen halide. This step forms the aromatic pyridine ring, yielding 2-hydroxy-5-methylpyridine (B17766) (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone) google.commdpi.com.

Chlorination: The hydroxyl group of 2-hydroxy-5-methylpyridine is then replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride or phosgene to give 2-chloro-5-methylpyridine google.commdpi.com.

Alternative strategies for synthesizing 2-chloro-5-methylpyridine often start from 3-methylpyridine (3-picoline):

Vapor-Phase Chlorination: Direct chlorination of 3-methylpyridine in the vapor phase at high temperatures (250°C to 400°C) can produce partially chlorinated derivatives nih.gov.

Diazotization Route: This method involves the synthesis of 2-amino-5-methylpyridine from 3-methylpyridine, followed by a Sandmeyer-type reaction. The amino group is converted into a diazonium salt and subsequently replaced by a chlorine atom to yield 2-chloro-5-methylpyridine researchgate.netmasterorganicchemistry.com.

The table below summarizes some of the key reactions in these functional group interconversion pathways.

| Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| 5-methyl-3,4-dihydro-2(1H)-pyridone | 1. Cl₂, 2. Heat, 3. POCl₃ | 2-chloro-5-methylpyridine | Halogenation/Dehydrohalogenation/Chlorination |

| 3-methylpyridine | Cl₂ (vapor phase) | 2-chloro-5-methylpyridine | Direct Chlorination |

| 2-amino-5-methylpyridine | 1. NaNO₂/HCl, 2. CuCl | 2-chloro-5-methylpyridine | Diazotization (Sandmeyer Reaction) |

Direct Synthesis Routes to this compound

The final stage of the synthesis involves introducing the chloro group at the 4-position and converting the 2-position into a hydroxymethyl group. This often proceeds through a precursor such as 2-chloro-5-methyl-4-nitropyridine-1-oxide.

Reduction Methodologies for Carboxylic Acid Derivatives (e.g., esters)

A common and reliable method for introducing the hydroxymethyl group at the 2-position of the pyridine ring is through the reduction of a corresponding carboxylic acid or its ester derivative. The synthesis of a key intermediate, methyl 4-chloro-5-methylpicolinate, can be achieved through oxidation of the 2-methyl group of a precursor like 4-chloro-2,5-dimethylpyridine, followed by esterification.

Once the ester is obtained, it can be reduced to the primary alcohol, this compound. Strong hydride reducing agents are typically employed for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) masterorganicchemistry.com.

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is another effective reagent for this reduction. It is often used at low temperatures to control reactivity and can successfully convert esters to alcohols masterorganicchemistry.com.

The general transformation is shown below: Methyl 4-chloro-5-methylpicolinate → this compound

While esters of nicotinic and isonicotinic acids can be challenging to reduce with sodium borohydride alone, the presence of additives like aluminum chloride can facilitate the reaction researchgate.net.

Nucleophilic Substitution Reactions in Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) plays a critical role in introducing substituents onto the pyridine ring, which is activated towards such reactions, particularly at the 2- and 4-positions, when the nitrogen atom acts as an electron-withdrawing group chemicalbook.com.

In the synthesis of this compound, a key step is the introduction of the chlorine atom at the 4-position. This can be achieved through various pathways. One route involves the synthesis of 2-chloro-5-methyl-4-nitropyridine-1-oxide. The nitro group at the 4-position makes the ring highly susceptible to nucleophilic attack. While direct displacement of the nitro group can be difficult, it can be reduced to an amino group which is then converted to a chloro group via a diazotization reaction.

Another example involves starting with 2-methyl-4-nitropyridine-N-oxide. This compound can react with concentrated hydrochloric acid at elevated temperatures (e.g., 200-250°C in an autoclave) to yield 4-chloro-2-methylpyridine-N-oxide google.com. This reaction effectively substitutes the nitro group with a chloro group. The N-oxide can then be removed, and the methyl group at the 2-position can be elaborated as described previously.

Hydrogenation Reactions in Precursor Synthesis

Hydrogenation is a key step for reducing specific functional groups in precursors during the synthesis. A critical intermediate, 2-chloro-5-methyl-4-nitropyridine-1-oxide, can be synthesized by the nitration of 2-chloro-5-methylpyridine-1-oxide using a mixture of concentrated nitric and sulfuric acids ambeed.com.

The reduction of this nitro-N-oxide intermediate is a crucial step. Both the nitro group and the N-oxide can be reduced simultaneously.

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst, such as platinum on carbon (Pt/C), to reduce the nitro-N-oxide. This process can yield 2-chloro-5-methyl-4-pyridinamine. A side reaction can be the reductive removal of the chlorine atom at the 2-position.

Reduction with Metals: Alternatively, reduction can be carried out using a metal in an acidic medium, such as iron powder in acetic acid. This method effectively reduces the nitro group to an amine, yielding 2-chloro-5-methylpyridin-4-amine from 2-chloro-5-methyl-4-nitropyridine.

The resulting 4-amino intermediate is then poised for conversion to the 4-chloro derivative, typically through a Sandmeyer reaction.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable.

For the construction of the pyridine core via the dihydropyridone route, the chlorination and dehydrohalogenation steps are critical. The final chlorination of 2-hydroxy-5-methylpyridine to 2-chloro-5-methylpyridine is often performed using phosphorus oxychloride or phosgene in a high-boiling solvent like trichlorobenzene at temperatures between 80 and 130°C google.commdpi.com. Using a stoichiometric excess of the chlorinating agent can drive the reaction to completion mdpi.com.

In the synthesis of 2-chloro-5-methylpyridine from 2-amino-5-methylpyridine, the diazotization reaction conditions are crucial. A method using concentrated hydrochloric acid with the introduction of excess hydrogen chloride gas, followed by reaction with nitric acid and thionyl chloride at low temperatures (-20°C to -5°C), has been reported to achieve yields as high as 92.5% masterorganicchemistry.com.

The reduction of the precursor 2-chloro-5-methyl-4-nitropyridine-1-oxide can also be optimized. In the catalytic hydrogenation, the choice of catalyst and hydrogen pressure is important to achieve selective reduction of the nitro group without significant dehalogenation. One patent suggests a platinum catalyst with a hydrogen pressure of 2 to 7 bar is effective. When using iron in acetic acid, heating the reaction to 80°C can ensure the reaction proceeds efficiently.

The table below provides examples of reported reaction conditions and yields for key synthetic steps.

| Reaction Step | Reagents and Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Nitration of 2-chloro-5-methylpyridine-1-oxide | Conc. HNO₃, Conc. H₂SO₄, 100°C, 2 h | 2-chloro-5-methyl-4-nitropyridine-1-oxide | 80% | ambeed.com |

| Reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide | Iron, Acetic Acid, 80°C, 40 min | 2-chloro-5-methylpyridin-4-amine | Not specified | |

| Diazotization of 2-amino-5-picoline | Conc. HCl, excess HCl(g), SOCl₂, HNO₃, -5°C | 2-chloro-5-methylpyridine | 92.5% | masterorganicchemistry.com |

| Synthesis of 4-chloro-2-methyl-pyridine-N-oxide | 2-methyl-4-nitropyridine-N-oxide, Conc. HCl, 200°C, 22 h | 4-chloro-2-methyl-pyridine-N-oxide | 65.8% | google.com |

Process Development and Scalability Aspects in this compound Synthesis

Detailed research findings and data tables concerning the process development and scalability of this compound synthesis are not available in the public domain. The synthesis of this compound is likely a multi-step process starting from more basic precursors. While general synthetic routes for similar pyridine derivatives can be found, specific data on the optimization of reaction conditions, pilot plant studies, or commercial-scale production challenges for this compound have not been published.

Challenges in scaling up chemical processes often include issues with heat transfer, mass transfer, reaction kinetics at different concentrations, and purification of the final product to meet required specifications. Without specific studies on this compound, any discussion of these aspects would be purely speculative.

Computational and Theoretical Investigations of 4 Chloro 5 Methylpyridin 2 Yl Methanol and Its Analogues

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimized geometry of molecules. mdpi.com This method is favored for its balance of accuracy and computational efficiency. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p) or def2-TZVP, provide detailed information on bond lengths, bond angles, and dihedral angles. mdpi.comscholarsresearchlibrary.comresearchgate.netnih.gov

Studies on various chloropyridines and other substituted pyridines have demonstrated that DFT accurately reproduces experimental geometric parameters. researchgate.net For instance, calculations on 2,3-Dichloropyridine have been used to predict its equilibrium geometry and harmonic vibrational frequencies. scholarsresearchlibrary.com Similarly, investigations into 3,5-dibromo-2,6-dimethoxy pyridine using the B3LYP/6-311++G(d,p) level of theory have yielded optimized geometries that are crucial for understanding its properties. nih.gov

The substitution of atoms on the pyridine ring, such as the chlorine atom and methyl group in (4-Chloro-5-methylpyridin-2-yl)methanol, influences the ring's geometry. For example, studies on 2-halopyridines show a characteristic shortening of the N–C(2) bond upon halogen substitution. researchgate.net The electronic properties, such as dipole moment and the distribution of electron density, are also significantly affected by these substituents, which can be precisely calculated using DFT.

Table 1: Representative Optimized Geometric Parameters for a Pyridine Derivative (3,5-dibromo-2,6-dimethoxy pyridine) Calculated via DFT Data sourced from a computational study on an analogous compound.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2-N1 | 1.33 |

| C6-N1 | 1.33 | |

| C2-C3 | 1.39 | |

| C3-C4 | 1.38 | |

| Bond Angle | C6-N1-C2 | 118.5 |

| N1-C2-C3 | 122.3 | |

| C2-C3-C4 | 119.1 | |

| Dihedral Angle | C6-N1-C2-C3 | -0.2 |

| N1-C2-C3-C4 | 0.2 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. scirp.org Computational studies on various pyridine derivatives consistently involve the calculation of HOMO-LUMO energies to predict their behavior. For example, in a study of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, the HOMO-LUMO gap was calculated using the B3LYP/6-31G(d,p) method to investigate their electronic structure. niscair.res.in The lower energy gap in these systems often explains the intramolecular charge transfer interactions responsible for their bioactivity. scirp.org

For this compound, the electron-withdrawing chlorine atom and the electron-donating methyl and hydroxymethyl groups would collectively influence the energies of the frontier orbitals. The distribution of these orbitals reveals the most probable sites for chemical reactions. In many pyridine derivatives, the HOMO is often located on the phenyl ring and bridging atoms, while the LUMO is centered on the pyridine ring itself. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties for Representative Pyridine Analogues Data sourced from computational studies on analogous compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoline | -6.45 | -0.98 | 5.47 | scirp.org |

| 3,5-dibromo-2,6-dimethoxy pyridine | -6.67 | -1.54 | 5.13 | nih.gov |

| (E)-N'-(Pyridin-2-yl)methylene)nicotinohydrazide | -6.12 | -1.72 | 4.40 | researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These often correspond to the location of lone pair electrons on heteroatoms like nitrogen or oxygen. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential.

In studies of pyridine derivatives, MEP analysis is consistently used to identify reactive sites. For 3,5-dibromo-2,6-dimethoxy pyridine, MEP analysis revealed the sites for electrophilic and nucleophilic reactions, providing a clear picture of its reactivity. nih.gov For this compound, the nitrogen atom of the pyridine ring and the oxygen of the methanol (B129727) group would be expected to be regions of high negative potential (red), making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule beyond the simple Lewis structure model. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, signifying greater electron delocalization and stabilization. This analysis is crucial for understanding intramolecular charge transfer and the nature of chemical bonds. In pyridine-N-oxides, for example, NBO analysis has been used to describe the semipolar N→O bond. researchgate.net

For substituted pyridines like 3,5-dibromo-2,6-dimethoxy pyridine, NBO analysis has been employed to interpret intramolecular contacts and hyperconjugative interactions. nih.gov Such analysis for this compound would reveal the electronic interactions between the pyridine ring and its substituents. Key interactions would likely include the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the ring, as well as interactions involving the orbitals of the chloro, methyl, and methanol groups.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Pyridine Analogue Data represents significant donor-acceptor interactions in an analogous compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C2-C3) | 25.87 | n → π |

| LP(1) N1 | π(C4-C5) | 21.15 | n → π |

| π(C2-C3) | π(C4-C5) | 18.90 | π → π |

| π(C4-C5) | π(C2-C3) | 22.45 | π → π |

| LP(2) O7 | σ(C2-N1) | 5.43 | n → σ |

Mechanistic Studies and Reaction Pathway Predictions Using Computational Models

Computational models are indispensable for elucidating reaction mechanisms, predicting reaction pathways, and understanding the kinetics and thermodynamics of chemical transformations. By modeling reactants, transition states, intermediates, and products, researchers can construct detailed energy profiles for a proposed reaction.

For reactions involving pyridine derivatives, computational methods like Transition State Theory have been used to explore the effect of substituents on reaction rates, such as the reaction of pyridine with OH radicals. oberlin.edu More advanced methods, such as reactive force field (ReaxFF) molecular dynamics simulations, have been used to investigate complex processes like the oxidation of pyridine at an atomistic level. ucl.ac.uk These simulations can reveal reaction intermediates and pathways that are difficult to detect experimentally.

Computational studies can also guide synthetic efforts. For instance, DFT calculations of HOMO energies for aminopyridines were used to predict their nucleophilic reactivity, aiding in the design of synthetic procedures for new glioblastoma drug candidates. nih.gov In the context of this compound, computational modeling could be used to predict the most likely pathways for its synthesis or its subsequent reactions, such as oxidation of the methanol group or substitution reactions on the pyridine ring. By calculating the Gibbs free energies of stationary points along a reaction coordinate, a preferred mechanistic pathway can be identified. researchgate.net

Future Research Directions and Emerging Trends for 4 Chloro 5 Methylpyridin 2 Yl Methanol

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focused on green chemistry principles to minimize environmental impact. Future research on (4-Chloro-5-methylpyridin-2-yl)methanol will prioritize the development of sustainable synthetic methods that are safer, more efficient, and generate less waste.

Key areas of focus will include:

Catalytic C-H Functionalization: Moving away from traditional multi-step syntheses that often require pre-functionalized starting materials, future routes will likely involve direct C-H functionalization. nih.gov This atom-economical approach can simplify synthetic sequences for creating derivatives of this compound.

Use of Greener Solvents and Reagents: Research will likely explore replacing hazardous solvents with more environmentally friendly alternatives like water or bio-based solvents. researchgate.netresearchgate.net There is a growing trend in utilizing renewable feedstocks; for instance, methanol (B129727) itself can be used as a C1 source in some pyridine (B92270) syntheses, representing a move towards more sustainable chemical production. rsc.orgresearchgate.netmdpi.com

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. researchgate.netnih.govresearchgate.net Designing novel MCRs to construct the substituted pyridine core of this compound or to use it as a building block would offer significant advantages in terms of operational simplicity and reduced waste. researchgate.net

Novel Catalysis: The development of new catalysts, such as those based on earth-abundant metals like iron or copper, or even metal-free catalysts, will be crucial. semanticscholar.orgrsc.orgacs.org These catalysts can offer milder reaction conditions and higher selectivity, contributing to more benign processes. For example, efficient protocols for synthesizing substituted pyridines have been developed using metal-free, redox-neutral condensation reactions. organic-chemistry.org

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

The specific arrangement of chloro, methyl, and methanol substituents on the pyridine ring of this compound offers unique reactivity that is yet to be fully explored. Future research will delve into discovering new transformations and catalytic systems to functionalize this molecule in novel ways.

Emerging research directions include:

Selective Functionalization: Developing catalytic systems that can selectively target a specific position on the pyridine ring or the methanol group is a significant goal. This would allow for precise molecular editing, enabling the synthesis of a diverse range of analogues from a single starting material. Ruthenium-catalyzed isomerisation–methylenation of allyl alcohols to form substituted pyridines is an example of the complex and selective transformations being developed. rsc.orgresearchgate.net

Biomimetic Catalysis: Inspired by enzymes like galactose oxidase, researchers are developing copper-based catalyst systems that can perform selective aerobic oxidation of alcohols under mild conditions. semanticscholar.org Applying such systems to this compound could provide efficient and green pathways to the corresponding aldehyde, a key intermediate for further derivatization.

Photoredox and Electrocatalysis: These modern synthetic tools use light or electricity to drive chemical reactions, often enabling unique transformations that are difficult to achieve with traditional thermal methods. Exploring the photoredox and electrochemical reactivity of this compound could uncover new reaction pathways for creating novel chemical structures.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through tubes or channels, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. thieme-connect.deillinois.edu The integration of this compound synthesis and derivatization into flow platforms is a key future trend.

Key aspects of this integration are:

On-Demand Synthesis: Flow reactors can be used for the on-demand synthesis of this compound or its derivatives, minimizing the need to store potentially reactive intermediates. researchgate.net

Rapid Reaction Optimization: Automated flow platforms allow for high-throughput screening of reaction conditions (temperature, pressure, catalyst, residence time), dramatically accelerating the optimization of synthetic routes. sci-hub.se

Multi-Step Sequential Synthesis: Complex molecules can be synthesized in a continuous sequence without the need for isolating and purifying intermediates at each step. uc.pt This has been successfully applied to the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines, and could be adapted for creating libraries of compounds derived from this compound. sci-hub.se

Safe Handling of Hazardous Reagents: Flow chemistry allows for the safe use of hazardous reagents and intermediates by keeping the instantaneous volume of the reaction mixture small. thieme-connect.de This could be particularly advantageous for reactions involving reactive intermediates derived from the subject compound.

Advanced In Silico Screening and Design for Novel Chemical Entities

Computational chemistry and in silico screening are becoming indispensable tools in modern drug discovery and materials science. auctoresonline.org These methods can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of molecules with the highest potential for success.

Future applications for this compound include:

Virtual Library Design: Using the this compound scaffold as a starting point, vast virtual libraries of derivatives can be generated by adding different functional groups in silico.

Property Prediction: These virtual libraries can be screened for drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion), potential bioactivity against specific targets, or desired material characteristics. auctoresonline.orgtandfonline.comnih.gov For instance, computational studies on other pyridine derivatives have successfully predicted physicochemical properties and bioactivity profiles before synthesis. auctoresonline.org

Molecular Docking: For drug discovery applications, molecular docking simulations can predict how well potential derivatives bind to the active site of a target protein, helping to identify promising candidates for synthesis and biological testing. tandfonline.commalariaworld.orgrsc.org This approach has been used to identify potential inhibitors for various enzymes from libraries of pyridine derivatives. rsc.org

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most powerful approach for future research lies in the tight integration of synthetic chemistry with computational modeling. This synergistic strategy creates a rapid design-synthesize-test cycle that can significantly accelerate the discovery of new molecules with desired functions.

This integrated approach will manifest in several ways:

Computationally-Guided Synthesis: In silico screening will guide synthetic efforts, focusing laboratory resources on the most promising candidates identified through computational analysis. malariaworld.org Studies on pyridine-based compounds have already demonstrated this workflow, where a large virtual library was first screened computationally, and only the top candidates were then synthesized for experimental validation. malariaworld.org

Mechanism-Informed Catalyst Design: Computational studies can elucidate reaction mechanisms, providing insights that can be used to design more efficient and selective catalysts for the transformation of this compound. scilit.comresearchgate.net DFT calculations, for example, have been used to understand the role of π-stacking interactions in coordination polymers containing pyridine moieties, guiding future design efforts. mdpi.com

Iterative Optimization: Experimental results from the synthesis and testing of an initial set of compounds can be fed back into the computational models to refine them. This iterative process of prediction and experimental validation leads to increasingly accurate models and a more efficient discovery process. This has been demonstrated in the development of platforms that fully integrate synthesis, purification, and bioassay to rapidly generate structure-activity relationship (SAR) data. sci-hub.se

By embracing these emerging trends, the scientific community can systematically explore the chemical space around this compound, paving the way for the discovery of novel pharmaceuticals, agrochemicals, and materials.

Q & A

Basic: What synthetic methodologies are most effective for preparing (4-Chloro-5-methylpyridin-2-yl)methanol?

The compound is typically synthesized via nucleophilic substitution. A common approach involves starting with a chlorinated pyridine derivative, such as 4-chloro-5-methylpyridine. The hydroxymethyl group is introduced at the 2-position using formaldehyde under basic conditions (e.g., sodium hydroxide). Key steps include:

- Reaction Setup : Reacting 4-chloro-5-methylpyridine with formaldehyde in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.

- Work-Up : Neutralization with dilute HCl, followed by extraction with ethyl acetate.

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure product .

Table 1 : Typical Synthesis Conditions

| Parameter | Condition |

|---|---|

| Starting Material | 4-Chloro-5-methylpyridine |

| Reagent | Formaldehyde (37% aqueous) |

| Base | NaOH (1.2 eq) |

| Solvent | DMF |

| Temperature | 70°C |

| Reaction Time | 8 hours |

Basic: How is this compound purified, and what analytical techniques validate its purity?

Purification is achieved via recrystallization (ethanol/water mixture) or column chromatography (hexane:ethyl acetate, 3:1). Purity is validated using:

- NMR Spectroscopy : Confirm substitution pattern (e.g., aromatic protons at δ 7.8–8.2 ppm, hydroxymethyl at δ 4.6 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 171.6 (M+H⁺).

- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for:

- Confirming Regiochemistry : Differentiating between 2- and 3-substituted isomers.

- Hydrogen-Bonding Analysis : Identifying intermolecular interactions (e.g., O-H···N hydrogen bonds).

- Challenges : Poor crystal quality due to hygroscopicity requires rapid data collection under cryogenic conditions (100 K) .

Advanced: What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes).

- DFT Calculations : Analyze electron density maps to predict sites for electrophilic substitution (e.g., chloro group at 4-position as a leaving group) .

Advanced: How are contradictions in spectroscopic data addressed during characterization?

Contradictions (e.g., unexpected splitting in NMR) are resolved by:

- Variable-Temperature NMR : To detect dynamic processes (e.g., rotameric equilibria).

- 2D Experiments : HSQC and HMBC to assign coupling patterns.

- Cross-Validation : Comparing experimental IR stretches with computational (DFT) predictions .

Advanced: What strategies optimize regioselective functionalization of the pyridine ring?

- Directed Lithiation : Use LDA at −78°C to deprotonate the hydroxymethyl group, enabling selective substitution at the 3-position.

- Protection/Deprotection : Protect the alcohol as a TMS ether to prevent undesired side reactions during halogenation .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Thermal Stability : Decomposition above 150°C (TGA analysis) necessitates low-temperature reactions.

- pH Sensitivity : Hydrolysis of the chloro group occurs in strongly basic conditions (pH > 10), requiring buffered solutions (pH 6–8) for biological assays .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

- Solubility Issues : Low solubility in aqueous media requires co-solvents (e.g., DMSO).

- Safety Protocols : Handling chlorinated intermediates mandates fume hoods and rigorous waste management .

Advanced: How is the compound’s potential as a kinase inhibitor evaluated?

- In Vitro Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR).

- SAR Studies : Compare with analogs (e.g., 4-fluoro-5-methyl derivatives) to identify critical substituents .

Advanced: What analytical workflows resolve co-eluting impurities in HPLC analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.